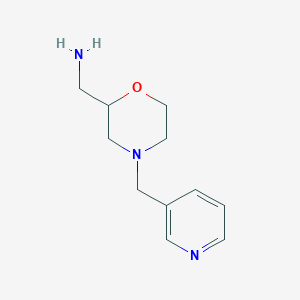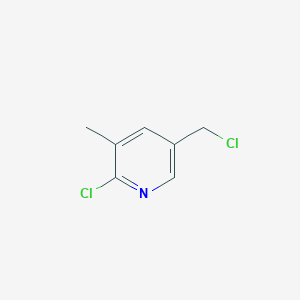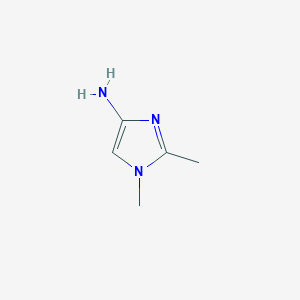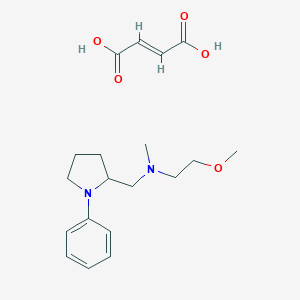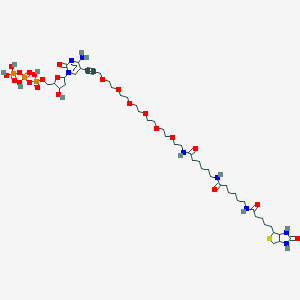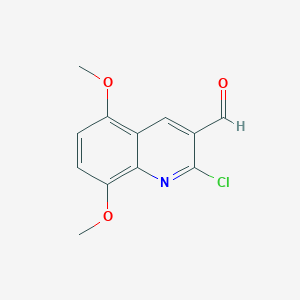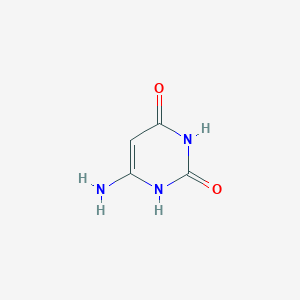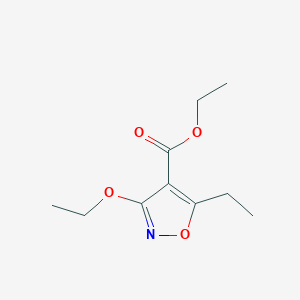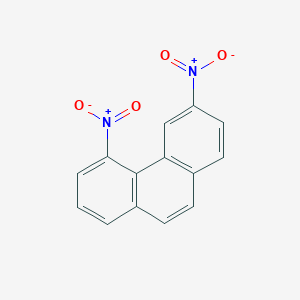
o6-Benzyl-8-oxoguanine
Overview
Description
O6-Benzyl-8-oxoguanine is a metabolite of O6-benzylguanine, which is known for its role as an inhibitor of the DNA repair protein O6-alkylguanine-DNA alkyltransferase. This compound is significant in the field of cancer research due to its ability to enhance the effectiveness of alkylating agents used in chemotherapy .
Mechanism of Action
Target of Action
O6-Benzyl-8-oxoguanine (8-oxo-O6BG) is a modulator of the DNA repair protein, O6-alkylguanine-DNA alkyltransferase (AGT) . AGT plays a crucial role in the DNA repair mechanism, specifically in the repair of alkylated DNA .
Mode of Action
8-oxo-O6BG irreversibly inactivates the single-turnover DNA repair protein AGT . It achieves this by transferring its benzyl moiety to the cysteine residue at the active site of the enzyme . This interaction with AGT results in the inhibition of the DNA repair mechanism, thereby increasing the sensitivity of tumor cells to alkylating agents .
Biochemical Pathways
The primary biochemical pathway affected by 8-oxo-O6BG is the DNA repair pathway . Specifically, it targets the repair of 8-oxoguanine, a highly mutagenic and the most common oxidative DNA lesion . 8-oxoguanine in DNA induces a G > T (C > A) mutation in cancers, which can be deleterious and thus actively repaired by DNA repair pathways .
Pharmacokinetics
The pharmacokinetics of 8-oxo-O6BG have been studied in both plasma and cerebrospinal fluid (CSF). After administration, the peak concentration of 8-oxo-O6BG in CSF was found to be 1.9±0.4 microM, with a half-life (t1/2) of 0.76±0.03 hours . Both 8-oxo-O6BG and its parent compound, O6-Benzylguanine (O6BG), were detected in the plasma 0.5-3 hours after administration . The plasma peak concentration of 8-oxo-O6BG was 0.2 microM at 30 minutes and 0.6 microM at 3 hours .
Result of Action
The primary result of 8-oxo-O6BG’s action is the increased sensitivity of tumor cells to alkylating agents . By inhibiting the DNA repair mechanism, it allows these agents to exert their cytotoxic effects more effectively .
Action Environment
The action of 8-oxo-O6BG is influenced by the presence of reactive oxygen species (ROS). ROS, including hydroxyl radicals, superoxide, and hydrogen peroxide (H2O2), are continuously generated as byproducts of aerobic metabolism . These species can oxidize biomolecules, including the guanine base in nucleic acids, making it more vulnerable to producing 8-oxoguanine . This oxidative stress environment can enhance the action of 8-oxo-O6BG.
Biochemical Analysis
Biochemical Properties
“o6-Benzyl-8-oxoguanine” is involved in the DNA repair pathways, specifically in the inactivation of the AGT . It binds to AGT by transferring its benzyl moiety to the cysteine residue at the active site of the enzyme . This interaction with AGT enhances the sensitivity of tumor cell lines and tumor xenografts to alkylating agents .
Cellular Effects
The presence of “this compound” in cells can lead to a G > T (C > A) mutation in cancers, which can be deleterious and thus actively repaired by DNA repair pathways . It also causes problems in aberrant quality and translational fidelity .
Molecular Mechanism
“this compound” exerts its effects at the molecular level through its interaction with AGT. It irreversibly inactivates the AGT, thereby increasing tumor-cell sensitivity to alkylating agents .
Temporal Effects in Laboratory Settings
In laboratory settings, “this compound” has been observed to have a half-life of 0.52+/-0.02 hours, indicating its stability over time . Its active metabolite, 8-oxo-O6BG, has a longer half-life of 0.76+/-0.03 hours .
Dosage Effects in Animal Models
In animal models, the effects of “this compound” vary with different dosages. For instance, in nonhuman primates, a single 1-mg dose of “this compound” was well tolerated . The animals also tolerated 6 weekly intralumbar doses of “this compound” without toxicity .
Metabolic Pathways
“this compound” is involved in the DNA repair pathways . It is converted in mice, rats, and humans to an equally active, yet longer-lived metabolite, 8-oxo-O6BG, by CYP1A2, CYP3A4, and aldehyde oxidase .
Transport and Distribution
After administration, “this compound” and its active metabolite, 8-oxo-O6BG, were detected in the plasma 0.5-3 hours post-administration . This suggests that “this compound” is transported and distributed within cells and tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions: O6-Benzyl-8-oxoguanine can be synthesized from O6-benzylguanine through oxidation. The oxidation process typically involves the use of enzymes such as aldehyde oxidase. The reaction conditions often include the presence of oxygen and a suitable solvent .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is generally prepared in research laboratories using the aforementioned synthetic routes. The scalability of these methods for industrial production would require optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: O6-Benzyl-8-oxoguanine primarily undergoes oxidation reactions. It is formed as a result of the oxidation of O6-benzylguanine. The compound itself can participate in further oxidation reactions under specific conditions .
Common Reagents and Conditions: The oxidation of O6-benzylguanine to this compound typically involves the use of aldehyde oxidase as a catalyst. The reaction is carried out in the presence of oxygen and a suitable solvent, such as water or an organic solvent .
Major Products: The major product of the oxidation of O6-benzylguanine is this compound. Further oxidation can lead to the formation of other oxidized derivatives, depending on the reaction conditions and the presence of additional reagents .
Scientific Research Applications
O6-Benzyl-8-oxoguanine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In cancer research, it is used to study the inhibition of DNA repair mechanisms, thereby enhancing the effectiveness of alkylating agents used in chemotherapy . The compound is also used in pharmacokinetic studies to understand its distribution and metabolism in biological systems .
Comparison with Similar Compounds
Similar Compounds:
- O6-Benzylguanine
- O6-Methylguanine
- O6-Ethylguanine
Uniqueness: O6-Benzyl-8-oxoguanine is unique due to its specific role as a metabolite of O6-benzylguanine and its potent inhibitory effect on the DNA repair protein O6-alkylguanine-DNA alkyltransferase. This makes it particularly valuable in enhancing the effectiveness of alkylating agents in cancer therapy .
Properties
IUPAC Name |
2-amino-6-phenylmethoxy-7,9-dihydropurin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2/c13-11-15-9-8(14-12(18)16-9)10(17-11)19-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,13,14,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMJBCMAJPZWIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC3=C2NC(=O)N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B116296.png)
